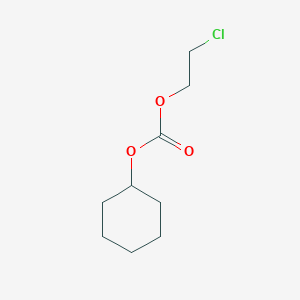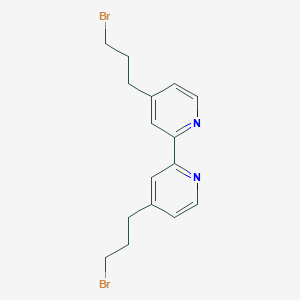
Pyrazinecarboxamide, 5-benzoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinecarboxamide, 5-benzoyl- is a compound that belongs to the class of pyrazine derivatives. It is known for its diverse pharmacological activities, including antimicrobial, fungicidal, herbicidal, antioxidant, and anti-algal properties . This compound is often used in scientific research due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of pyrazinecarboxamide, 5-benzoyl- can be achieved through various synthetic routes. One common method involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . This method allows for the preparation of benzamide-based 5-aminopyrazoles, which can be further modified to obtain the desired compound.
Análisis De Reacciones Químicas
Pyrazinecarboxamide, 5-benzoyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazinecarboxamide can lead to the formation of pyrazinecarboxylic acid .
Aplicaciones Científicas De Investigación
Pyrazinecarboxamide, 5-benzoyl- has a wide range of scientific research applications. In chemistry, it is used to form polymeric copper complexes and create pyrazine carboxamide scaffolds useful as FXs inhibitors . In biology, it is used as an elicitor of flavonolignan and flavonoid production in plant cultures . In medicine, it is studied for its antitubercular activity and its potential to inhibit fatty acid synthase in Mycobacterium tuberculosis . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of pyrazinecarboxamide, 5-benzoyl- involves its conversion to pyrazinoic acid by the enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport function at acidic pH in Mycobacterium tuberculosis . This interference with the bacterium’s ability to synthesize new fatty acids is crucial for its growth and replication .
Comparación Con Compuestos Similares
Pyrazinecarboxamide, 5-benzoyl- can be compared with other similar compounds such as pyrazinamide, pyrazinoic acid amide, and pyrazinecarboxylic acid . While these compounds share a similar core structure, pyrazinecarboxamide, 5-benzoyl- is unique due to its specific benzoyl substitution, which imparts distinct pharmacological properties. For instance, pyrazinamide is primarily used as an antitubercular agent, whereas pyrazinecarboxamide, 5-benzoyl- has broader applications in antimicrobial and antioxidant research .
Propiedades
Número CAS |
147425-80-7 |
|---|---|
Fórmula molecular |
C12H9N3O2 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
5-benzoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2/c13-12(17)10-7-14-9(6-15-10)11(16)8-4-2-1-3-5-8/h1-7H,(H2,13,17) |
Clave InChI |
WGSQHABKGRTJLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CN=C(C=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)

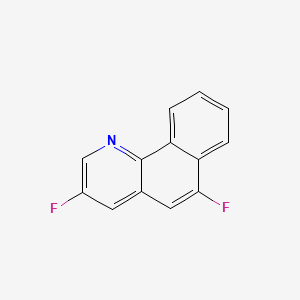
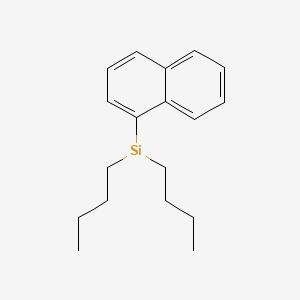
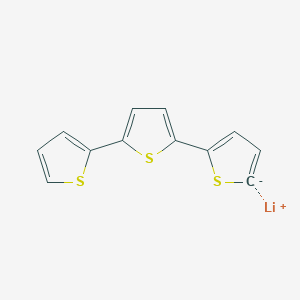
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
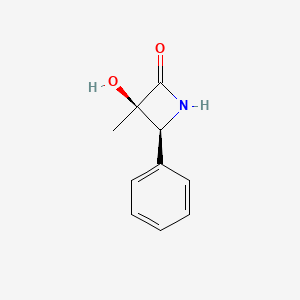


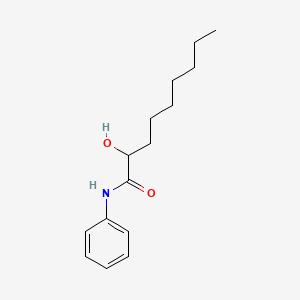
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
